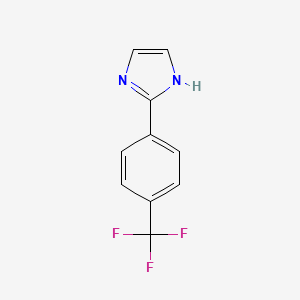

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, a key building block in modern medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying principles that govern experimental choices, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.

The synthesis of 2,4,5-trisubstituted imidazoles is most effectively achieved through multicomponent reactions, which offer superior atomic economy by incorporating all atoms from the reactants into the final product.[1] For the target molecule, this compound, the Debus-Radziszewski imidazole synthesis is the method of choice.[2][3][4][5] This reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole core.[1][6]

The selection of this pathway is deliberate. It allows for the direct and efficient construction of the desired C2-arylated imidazole scaffold from commercially available starting materials. While classic implementations sometimes involved harsh conditions, modern variations provide excellent yields for a wide range of substrates.[1][7]

Reaction Mechanism

The reaction proceeds in two conceptual stages, beginning with the condensation of the 1,2-dicarbonyl (glyoxal) with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[2][3][4] This reactive diimine then undergoes condensation with the aldehyde, 4-(trifluoromethyl)benzaldehyde, followed by cyclization and oxidation (aromatization) to yield the stable imidazole ring.

References

- 1. mdpi.com [mdpi.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical data, predicted spectral characteristics, and established experimental protocols for property determination. While experimentally verified data for this specific molecule is limited in publicly accessible literature, this guide provides a robust framework for its characterization, drawing upon data from closely related analogues and established analytical methodologies.

Introduction and Molecular Overview

This compound belongs to the substituted imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a trifluoromethylphenyl group can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, influencing aspects from synthetic route optimization to formulation and biological activity.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. It is important to note that these values are derived from computational models and should be confirmed by experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | - |

| Molecular Weight | 212.17 g/mol | [1] |

| Exact Mass | 212.05613272 Da | [1] |

| pKa (acidic) | 12.11 ± 0.10 | [1] |

| XLogP3 (LogP) | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| CAS Number | 34898-30-1 | [2] |

Synthesis and Characterization

Proposed Synthesis: Modified Radziszewski Reaction

A plausible and efficient route for the synthesis of this compound is the Radziszewski imidazole synthesis. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Reaction Scheme:

Glyoxal (a 1,2-dicarbonyl compound) can be reacted with 4-(trifluoromethyl)benzaldehyde in the presence of an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.

Caption: Proposed synthesis via the Radziszewski reaction.

A general procedure, adapted from the synthesis of similar imidazole derivatives, would involve refluxing equimolar amounts of glyoxal and 4-(trifluoromethyl)benzaldehyde with an excess of ammonium acetate in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product, which can then be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole and phenyl protons.

-

Imidazole Protons (H4, H5): These protons are anticipated to appear as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm.

-

Phenyl Protons: The protons on the trifluoromethyl-substituted phenyl ring will likely appear as two doublets in the aromatic region (δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group will likely shift these protons downfield.

-

N-H Proton: A broad singlet corresponding to the imidazole N-H proton is expected, typically in the downfield region (δ 12-14 ppm), and its position may vary with solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Imidazole Carbons: The C2 carbon, attached to the phenyl ring, is expected to be in the range of δ 145-150 ppm. The C4 and C5 carbons should appear at approximately δ 120-130 ppm.

-

Phenyl Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will be a quaternary signal, and the carbon attached to the imidazole ring will also be a quaternary signal. The trifluoromethyl group itself will likely appear as a quartet due to C-F coupling.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are expected for the C-H stretching of the aromatic rings.

-

C=N and C=C Stretch: Medium to strong bands in the 1450-1620 cm⁻¹ region are anticipated for the C=N and C=C stretching vibrations within the imidazole and phenyl rings.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

3.2.4. Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the imidazole ring.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, the following standardized protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal for this purpose.[3]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).[3]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Data Analysis: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).[3]

References

- 1. 2-[4-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOLE (1 x 10 g) | Reagentia [reagentia.eu]

- 2. instanano.com [instanano.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide presents a robust, predictive analysis of its spectroscopic signature. This is achieved through a meticulous examination of the constituent functional groups—the 1H-imidazole ring and the 4-(trifluoromethyl)phenyl moiety—and by drawing upon established principles of spectroscopy and extensive data from structurally analogous compounds. Each predicted spectral feature is accompanied by a detailed justification, providing a reliable framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

The imidazole nucleus is a ubiquitous scaffold in biologically active molecules, renowned for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. Its incorporation into pharmaceutical agents is often associated with favorable metabolic stability and pharmacokinetic profiles. The introduction of a trifluoromethylphenyl group at the 2-position of the imidazole ring is a strategic design element. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing moiety that can significantly modulate the electronic properties of the entire molecule, influencing its acidity, basicity, and potential for intermolecular interactions. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor in drug efficacy.

Given these promising attributes, the unambiguous structural elucidation of this compound is a prerequisite for its advancement in any research and development pipeline. This guide provides the foundational spectroscopic knowledge required for its confident identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of the CF₃ group (which can lead to long relaxation times for the quaternary carbon), an extended acquisition time and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Typical spectral width: 0 to 160 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Justification |

| ~12.8 | Broad Singlet | 1H | N-H (Imidazole) | The imidazole N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at a downfield position due to hydrogen bonding with the solvent.[1] |

| ~8.20 | Doublet | 2H | H-2', H-6' (Phenyl) | These protons are ortho to the electron-withdrawing imidazole group and will be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.85 | Doublet | 2H | H-3', H-5' (Phenyl) | These protons are ortho to the strongly electron-withdrawing CF₃ group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.30 | Singlet | 2H | H-4, H-5 (Imidazole) | In the absence of substitution at positions 4 and 5 of the imidazole ring, the two protons are chemically equivalent and will appear as a singlet. Their chemical shift is in the typical range for imidazole protons.[2] |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~146.5 | C-2 (Imidazole) | The C-2 carbon of the imidazole ring is typically the most deshielded carbon of the ring, appearing at a significantly downfield position. |

| ~134.0 | C-1' (Phenyl) | This is the quaternary carbon of the phenyl ring attached to the imidazole. |

| ~130.0 (q, JCF ≈ 32 Hz) | C-4' (Phenyl) | This quaternary carbon is directly attached to the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~128.5 | C-2', C-6' (Phenyl) | These carbons are ortho to the imidazole substituent. |

| ~126.0 (q, JCF ≈ 4 Hz) | C-3', C-5' (Phenyl) | These carbons are meta to the CF₃ group and will show a smaller quartet coupling. |

| ~124.0 (q, JCF ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant. |

| ~122.0 | C-4, C-5 (Imidazole) | The C-4 and C-5 carbons of the imidazole ring are expected to be nearly equivalent and appear in this region. |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the imidazole N-H and C-H bonds, the aromatic C=C bonds, and the strong C-F bonds of the trifluoromethyl group.

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum is:

-

Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR)-FTIR can be used:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) and ratio it against the sample spectrum to obtain the absorbance spectrum.

-

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3300 - 2500 | Broad, Medium | N-H stretch (Imidazole) | The N-H stretching vibration in imidazoles appears as a broad band due to extensive intermolecular hydrogen bonding. |

| 3150 - 3000 | Medium to Weak | Aromatic and Imidazole C-H stretch | These are the stretching vibrations of the C-H bonds on the phenyl and imidazole rings. |

| 1610, 1580, 1500 | Medium to Strong | C=C and C=N stretching (Aromatic and Imidazole) | These bands are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |

| 1325 | Very Strong | Symmetric C-F stretch (CF₃) | The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions. The symmetric stretch is typically very intense. |

| 1160, 1120 | Strong | Asymmetric C-F stretch (CF₃) | The asymmetric C-F stretching vibrations also appear as strong bands in the fingerprint region. |

| 850 | Strong | Out-of-plane C-H bend (1,4-disubstituted benzene) | This strong absorption is characteristic of the out-of-plane bending of the two adjacent hydrogens on the para-substituted phenyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used. This is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted major fragments in the EI mass spectrum of this compound are listed below. The molecular formula is C₁₀H₇F₃N₂ and the exact mass is approximately 212.06 g/mol .

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Justification |

| 212 | [C₁₀H₇F₃N₂]⁺˙ | - | Molecular ion (M⁺˙) |

| 185 | [C₁₀H₆F₃N]⁺˙ | HCN | Loss of hydrogen cyanide from the imidazole ring is a characteristic fragmentation pathway for imidazoles. |

| 145 | [C₇H₄F₃]⁺ | C₃H₃N₂ | Cleavage of the bond between the phenyl ring and the imidazole ring, leading to the formation of the 4-(trifluoromethyl)phenyl cation. |

| 118 | [C₇H₅N₂]⁺ | C₃H₂F₃ | Cleavage of the bond between the phenyl ring and the imidazole ring, with charge retention on the imidazole-containing fragment. |

| 91 | [C₄H₃N₂]⁺ | C₆H₄F₃ | Fragmentation of the imidazole ring itself. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The presented protocols are based on standard, validated methodologies, and the predicted spectral data are grounded in the established principles of NMR, IR, and Mass Spectrometry, and supported by data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the confident identification and further investigation of this and other novel imidazole derivatives.

References

"mechanism of action of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a versatile heterocyclic pharmacophore integral to numerous biological processes and a cornerstone in medicinal chemistry.[1][2] Its presence in the amino acid histidine allows it to participate in crucial enzymatic reactions and protein functions.[1] This fundamental role in biology has inspired the development of a vast array of imidazole-containing synthetic compounds with a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5][6]

The specific compound, this compound, belongs to a class of substituted imidazoles that have garnered significant attention for their potent and selective inhibitory effects on key signaling proteins. The incorporation of a trifluoromethylphenyl group often enhances biological activity and metabolic stability, making this scaffold a promising candidate for drug development.[7] This guide provides a detailed exploration of the primary molecular mechanisms through which this compound and its close derivatives exert their therapeutic effects, focusing on their well-documented roles as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Primary Mechanism of Action I: Inhibition of p38 MAP Kinase

A predominant mechanism of action for many substituted imidazole compounds is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[8][9] The p38 MAP kinase signaling cascade plays a central role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime target for anti-inflammatory drug discovery.[8]

The p38 MAP Kinase Signaling Pathway

External stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, activate upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAP kinase. Activated p38, in turn, phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the transcriptional upregulation of pro-inflammatory genes.

Molecular Interaction and Inhibition

Trisubstituted imidazole-based inhibitors, such as the well-studied SB203580, function as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding pocket of the p38 kinase.[9] Crystallographic studies have shown that the pyridinyl ring of these inhibitors forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, while the substituted phenyl ring occupies a hydrophobic pocket.[10] The this compound scaffold mimics this interaction. The imidazole core provides the central scaffold, and the 4-(trifluoromethyl)phenyl group occupies the hydrophobic pocket, contributing to the potency and selectivity of the inhibition.[9] This binding prevents the phosphorylation of p38's downstream targets, thereby blocking the inflammatory cascade.

Primary Mechanism of Action II: Inhibition of TAK1

Another critical target for imidazole-based compounds is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7.[11] TAK1 is a central node in the signaling pathways of multiple pro-inflammatory cytokines, including TNF-α, IL-1, and Toll-like receptor (TLR) ligands.[11][12] Its inhibition represents a powerful strategy for treating inflammatory diseases and certain cancers where these pathways are dysregulated.[11][12]

The TAK1 Signaling Pathway

TAK1 is activated by various upstream signals, leading to the activation of two major downstream pro-inflammatory pathways: the NF-κB pathway and the JNK/p38 MAP kinase pathway.[12] Upon activation, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of inflammatory and survival genes. Concurrently, TAK1 activates MKKs, which in turn activate JNK and p38 MAP kinases.

Mode of TAK1 Inhibition

Research has identified 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[11] X-ray crystallography has revealed that these compounds bind to the kinase domain of TAK1, often in a manner distinct from other known inhibitors, highlighting the unique potential of the imidazole scaffold.[11] By blocking the kinase activity of TAK1, these inhibitors prevent the downstream activation of both the NF-κB and JNK/p38 pathways, leading to a broad anti-inflammatory effect and sensitization of tumor cells to apoptosis.[11]

Experimental Protocol: In Vitro p38 MAP Kinase Inhibitory Activity

To evaluate the anti-inflammatory potential of compounds like this compound, which is indicative of p38 MAP kinase inhibition, an in vitro albumin denaturation assay can be performed. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests anti-inflammatory activity.[8]

Step-by-Step Methodology: Albumin Denaturation Assay

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

-

Prepare stock solutions of the test compound (e.g., this compound) and a standard reference drug (e.g., Adezmapimod (SB203580)) in a suitable solvent like DMSO.[8] Create a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a set of test tubes, add 0.2 mL of the BSA solution.

-

Add 2.8 mL of phosphate-buffered saline (PBS), pH 6.3.

-

Add 0.1 mL of the test compound or standard drug solution at various concentrations. A control tube should receive 0.1 mL of the solvent (DMSO).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

-

-

-

Data Analysis:

-

Plot the percentage inhibition against the compound concentration to determine the IC50 value, which is the concentration required to inhibit 50% of the protein denaturation.

-

Quantitative Data Summary

The inhibitory potency of imidazole derivatives against p38 MAP kinase is typically quantified by their IC50 values. Lower IC50 values indicate higher potency. The following table summarizes representative data for imidazole-based p38 inhibitors.

| Compound | Target | IC50 Value (nM) | Reference |

| Adezmapimod (SB203580) (Reference) | p38 MAP Kinase | 222.44 ± 5.98 nM | --INVALID-LINK--[8] |

| Compound AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide) | p38 MAP Kinase | 403.57 ± 6.35 nM | --INVALID-LINK--[8] |

Other Potential Mechanisms of Action

While inhibition of p38 MAP kinase and TAK1 are the most prominently documented mechanisms, the imidazole scaffold is known for its diverse biological activities. Depending on the substitution pattern, derivatives can exhibit other effects:

-

Antifungal Activity: Many imidazole-based drugs (e.g., ketoconazole, clotrimazole) are potent antifungal agents that work by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain derivatives, such as 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM), have been identified as potent inhibitors of nNOS, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.[13]

Conclusion

The this compound core structure is a highly effective pharmacophore primarily targeting key kinases in inflammatory signaling pathways. Its mechanism of action is centered on the potent, ATP-competitive inhibition of p38 MAP kinase and TAK1. By blocking these central nodes, compounds based on this scaffold can effectively suppress the production of pro-inflammatory cytokines and modulate critical cellular processes related to inflammation and cell survival. The versatility of the imidazole ring, combined with the favorable properties imparted by the trifluoromethylphenyl group, underscores its significant potential in the development of novel therapeutics for a range of inflammatory diseases, cancers, and other disorders.

References

- 1. ijfmr.com [ijfmr.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. rjptonline.org [rjptonline.org]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 13. ossila.com [ossila.com]

"in vitro studies of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, incorporates a trifluoromethylphenyl group, a substitution known to enhance metabolic stability and binding affinity through its lipophilic and electron-withdrawing nature. This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers in drug discovery and development. We will move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and logical investigative workflow.

Foundational Assessment: Cytotoxicity and Antiproliferative Activity

Expertise & Experience: Before exploring any specific mechanism, it is imperative to establish the fundamental effect of a compound on cell viability and proliferation. This initial screening provides a therapeutic window and identifies potential anticancer efficacy. The choice of cell lines is critical; a panel should include representative models of cancers where imidazole derivatives have shown promise, alongside a non-cancerous cell line to gauge selectivity and potential toxicity to healthy tissue.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6]

-

Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, SH-SY5Y neuroblastoma, and HEK293 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with the medium containing the compound or vehicle control (DMSO, typically ≤0.1%).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Expected IC₅₀ Values

All quantitative data should be summarized for clear interpretation.

| Cell Line | Type | Hypothetical IC₅₀ (µM) | Selectivity Index (SI)¹ |

| A549 | Non-Small Cell Lung Cancer | 15.2 ± 1.8 | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 21.5 ± 2.3 | 3.4 |

| SH-SY5Y | Neuroblastoma | 35.0 ± 3.1 | 2.1 |

| HEK293 | Normal Human Embryonic Kidney | 73.4 ± 5.6 | - |

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Investigation of Anti-Neuroinflammatory Potential

Trustworthiness: The imidazole scaffold is present in compounds with known anti-inflammatory effects.[7] Neuroinflammation is a critical process in neurodegenerative diseases, driven by glial cells like microglia and astrocytes.[8][9] A trustworthy in vitro model involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators.[7]

Signaling Pathway: LPS-Induced Neuroinflammation

LPS, a component of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[9] Our hypothesis is that this compound may interfere with this pathway.

References

- 1. ijfmr.com [ijfmr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. japsonline.com [japsonline.com]

- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 7. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders [mdpi.com]

- 9. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

Technical Guide: Investigating 2-(4-(trifluoromethyl)phenyl)-1H-imidazole as a Potential Therapeutic Agent

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary & Rationale

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The specific compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, incorporates a trifluoromethyl (CF3) group on the phenyl ring. This modification is a common strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, potentially augmenting the compound's therapeutic profile.

Initial structural analysis and a review of analogous compounds strongly suggest that a primary therapeutic avenue for this molecule is the inhibition of protein kinases, which are critical regulators of cellular signaling.[6][7][8] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway, a central mediator of inflammatory responses, stands out as a high-probability target.[9][10][11] Dysregulation of p38 MAPK signaling is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer and neurodegenerative disorders.[10][12][13][14]

This guide provides a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential as a p38 MAPK inhibitor. We will detail the biological rationale, outline a robust experimental workflow from in vitro validation to cellular functional assays, and provide actionable protocols to empower your research and development efforts.

Primary Hypothesized Target: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a cornerstone of the cellular response to stress and pro-inflammatory stimuli like lipopolysaccharide (LPS).[11][15] Activation of this pathway triggers the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a prime target for anti-inflammatory drug development.[9][12][16] The four main isoforms of p38 are α, β, γ, and δ, with p38α being the most critical for inflammatory processes.[11][17]

Inhibitors targeting p38 MAPK are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[13][18] A crucial interaction for many imidazole-based inhibitors is the formation of a hydrogen bond with the backbone NH of methionine 109 (Met109) in the hinge region of the p38 active site.[13][19]

The logical flow for validating this hypothesis involves a multi-tiered approach:

-

Biochemical Confirmation: Does the compound directly inhibit the enzymatic activity of purified p38 MAPK?

-

Cellular Target Engagement: Does the compound block p38 MAPK signaling within a relevant cell model?

-

Phenotypic Confirmation: Does inhibiting the target in cells lead to the desired anti-inflammatory effect?

Signaling Pathway Diagram

Caption: Figure 1. The p38 MAPK signaling pathway and the point of inhibition.

Experimental Validation Workflow

A rigorous, phased approach is essential to validate the compound's mechanism of action and therapeutic potential.

Experimental Workflow Diagram

Caption: Figure 2. Phased experimental workflow for target validation.

Detailed Experimental Protocols

Phase 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of purified p38α MAPK.

Methodology: A luminescence-based kinase assay, such as ADP-Glo™, is a robust, high-throughput method.[18] It measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitor's potency.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reaction Setup (384-well plate):

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be near the Km for p38α to ensure competitive binding can be accurately measured.[18]

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[18]

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of a direct downstream substrate of p38 MAPK in a cellular context.

Methodology: We will measure the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), a well-established p38 substrate, in LPS-stimulated macrophage cells (e.g., RAW 264.7) via Western blot.[21]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 murine macrophage cells in a 6-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

-

Stimulate the p38 pathway by adding LPS (e.g., 100 ng/mL) for 30 minutes.[22] Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2. A loading control (e.g., β-actin or GAPDH) must also be probed.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize the phospho-MK2 signal to the total MK2 signal to determine the extent of inhibition.

-

Phase 3: Cellular Phenotypic Assay (TNF-α Release)

Objective: To measure the functional consequence of p38 MAPK inhibition, specifically the reduction of pro-inflammatory cytokine production.

Methodology: An enzyme-linked immunosorbent assay (ELISA) will be used to quantify the amount of TNF-α released into the culture medium from LPS-stimulated macrophages.[23][24]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) into a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.[25]

-

Compound Treatment: Pre-treat the cells with a serial dilution of the test compound or DMSO vehicle control for 1 hour.[23]

-

Stimulation: Add LPS (e.g., 10-100 ng/mL) to induce TNF-α production.[24][25] Include wells with cells and compound only (no LPS) and cells with LPS only (positive control).

-

Incubation: Culture the cells for 4 to 24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically, but 4-6 hours is often sufficient for TNF-α.[26]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.[23]

-

ELISA:

-

Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of TNF-α in each sample.

-

Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control and determine the IC50 value for this functional effect.

-

Data Summary & Interpretation

The quantitative results from these assays should be compiled to build a comprehensive profile of the compound.

| Assay Type | Parameter Measured | Target Value / Interpretation |

| Biochemical Kinase Assay | IC50 vs. p38α | A potent inhibitor will have an IC50 in the nanomolar to low micromolar range. |

| Cellular Target Engagement | Reduction in p-MK2 | A dose-dependent decrease confirms the compound is cell-permeable and engages the target. |

| Phenotypic Assay | IC50 vs. TNF-α Release | The functional IC50 should be comparable to the target engagement potency, indicating the phenotype is target-driven. |

A strong candidate will exhibit a low IC50 in the biochemical assay, demonstrate clear, dose-dependent inhibition of MK2 phosphorylation in cells at similar concentrations, and effectively suppress TNF-α release. A significant rightward shift in potency from the biochemical to the cellular assays may indicate issues with cell permeability or metabolic instability.

Exploration of Alternative Targets

While p38 MAPK is a strong primary hypothesis, the phenyl-imidazole scaffold is known to interact with other targets.[27][28] Should the p38 MAPK hypothesis prove incorrect or only partially explain the compound's activity, the following alternative targets could be considered:

-

Other Kinases: The compound should be profiled against a panel of other kinases, particularly other MAPKs (JNK, ERK) and receptor tyrosine kinases (e.g., VEGFR, EGFR), as imidazole-based structures have shown activity against these families.[6][7]

-

Hedgehog Signaling Pathway: Phenyl-imidazole analogs have been identified as inhibitors of the Smoothened (Smo) receptor in the Hedgehog pathway, which is a target in oncology.[27]

-

Antiparasitic Targets: Phenyl-imidazole carboxamides have been optimized as inhibitors against Leishmania donovani, suggesting potential in infectious disease.[29]

Conclusion and Future Directions

This guide outlines a systematic and logical workflow to rigorously evaluate the therapeutic potential of this compound, focusing on its hypothesized role as a p38 MAPK inhibitor. Successful validation through the proposed biochemical and cellular assays would establish a strong foundation for further preclinical development.

Future steps would include kinase selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in animal models of inflammatory disease to establish in vivo efficacy and safety.

References

- 1. scialert.net [scialert.net]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]

- 9. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. benchchem.com [benchchem.com]

- 22. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of the Imidazole Scaffold and Trifluoromethyl Moiety

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Imidazole Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole ring is a "privileged" scaffold, a structural motif frequently found in biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a versatile building block for therapeutic agents.[1][4] When this potent core is strategically combined with a trifluoromethylphenyl group, a powerful synergy emerges.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its profound impact on a molecule's physicochemical properties.[5][6] Its high electronegativity alters the electronic profile of the aromatic ring, while its significant lipophilicity can enhance membrane permeability and binding affinity.[7][8] Crucially, the carbon-fluorine bonds are exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and extending the drug's half-life.[7][9] This guide provides a detailed exploration of the structure-activity relationships (SAR) of trifluoromethylphenyl imidazole analogs, synthesizing field-proven insights to explain the causality behind experimental choices and guide future drug discovery efforts.

Core Structure-Activity Relationship Principles

The biological activity of trifluoromethylphenyl imidazole analogs is a finely tuned interplay between three key structural components: the trifluoromethylphenyl ring, the central imidazole core, and the nature of any substitutions on the imidazole ring itself.

The Trifluoromethylphenyl Ring: The Anchor and Modulator

The trifluoromethylphenyl moiety typically serves as a critical anchor, occupying a key pocket in the target protein. Both the position of the -CF3 group and other substitutions on the phenyl ring are pivotal in determining potency and selectivity.

-

The Role of the Trifluoromethyl (-CF3) Group: The -CF3 group is more than just a bioisostere for a methyl or chloro group.[10] Its strong electron-withdrawing nature can influence pKa and hydrogen-bonding capabilities of nearby functional groups, while its lipophilicity enhances interactions within hydrophobic pockets of target proteins.[8][9] This often leads to improved binding affinity and metabolic stability, crucial for transforming a compound into a viable drug candidate.[8]

-

Positional Isomerism (Ortho, Meta, Para): The placement of the -CF3 group on the phenyl ring dictates the vector and three-dimensional space the group occupies, which directly impacts target engagement.

-

Ortho-Substitution: As seen in compounds like 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), an ortho-CF3 group creates a specific steric and electronic environment.[11] TRIM is a known potent inhibitor of neuronal nitric oxide synthase (nNOS), suggesting the ortho position is favorable for interacting with this particular enzyme.[11]

-

Meta-Substitution: In some contexts, such as certain antifungal agents, the introduction of a strong electron-withdrawing -CF3 group at the meta position has been found to be unfavorable, leading to a loss of activity.[12] This highlights that the electronic influence of the -CF3 group must be compatible with the target's electronic landscape.

-

Para-Substitution: The para position is a common site for substitution. Analogs with a para-CF3 group, such as 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea, have been investigated for various activities, where the -CF3 group often contributes to occupying a deep hydrophobic pocket.[13]

-

The Imidazole Core: The Versatile Hub

The imidazole ring is not merely a linker; its nitrogen atoms are key points of interaction, and substitutions on its carbon atoms can dramatically alter activity by influencing steric bulk, electronics, and binding vectors.

-

N-1 Substitution: The substituent at the N-1 position of the imidazole ring often dictates the overall orientation of the molecule. SAR studies have shown that this position is highly sensitive. For instance, in some anticancer imidazole derivatives, placing a simple aliphatic group on the imidazole nitrogen led to a complete loss of activity, whereas more complex aryl groups were tolerated.[14] This suggests a specific, often aromatic, interaction is required at this position for certain targets.

-

C-2, C-4, and C-5 Substitutions: These positions provide vectors for exploring additional binding interactions.

-

Bulky aryl groups at the C-4 and C-5 positions have been shown to be critical for activity in 4,5-biarylimidazole analogs targeting the TRPV1 receptor.[15]

-

Similarly, 2,4-diphenyl-1H-imidazole analogs require substitution at both C-2 and C-4 for potent CB2 receptor agonism.[16]

-

Modification at the C-2 position, such as the synthesis of 2-trifluoromethylsulfanyl imidazoles, demonstrates another avenue for modulating activity by introducing unique functional groups.[17]

-

Visualization of Core SAR Principles

The following diagram illustrates the key modification points on the trifluoromethylphenyl imidazole scaffold and summarizes the general impact of substitutions.

Caption: Key modification sites on the trifluoromethylphenyl imidazole scaffold.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a crucial node in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a prime target for treating inflammatory diseases.[18] Trifluoromethylphenyl imidazole analogs have emerged as potent inhibitors of this enzyme.

The classic p38 inhibitors belong to the pyridinyl imidazole class, such as SB203580.[18] The SAR of trifluoromethylphenyl imidazole analogs targeting p38α reveals a distinct binding mode. In a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, the trifluoromethyl-imidazole moiety occupies the ATP-binding site.[18] The activity is highly dependent on the nature of the amide substituent.

-

Key Insight: Compound AA6 from one study, featuring a specific substituted phenylpropanamide side chain, showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.[18] This demonstrates that while the trifluoromethyl-imidazole core provides the foundational binding, the distal substituent is critical for achieving high potency, likely by forming additional hydrogen bonds or van der Waals interactions in the active site.

p38 MAP Kinase Signaling Pathway

The diagram below shows a simplified representation of the p38 MAP kinase pathway and the point of inhibition.

Caption: Inhibition of the p38 MAP kinase signaling cascade.

Experimental Protocols and Data

Protocol 1: Generalized Synthesis via Debus-Radziszewski Reaction

This classic one-pot, three-component reaction is an efficient method for synthesizing multisubstituted imidazoles.[19][20]

Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative.

Materials:

-

A 1,2-dicarbonyl compound (e.g., Benzil)

-

An aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde)

-

Ammonium acetate (serves as the ammonia source)

-

Glacial acetic acid (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and ammonium acetate (2.0-5.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure triphenyl imidazole derivative.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound.

Objective: To measure the concentration of an analog required to inhibit 50% of p38α kinase activity.

Materials:

-

Recombinant human p38α MAP kinase

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the trifluoromethylphenyl imidazole analogs in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Mixture: In a 96-well or 384-well plate, add the kinase assay buffer, the p38α enzyme, and the substrate peptide.

-

Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).

-

Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Summary of SAR Data

The table below summarizes key SAR findings from various studies, illustrating the impact of structural modifications on biological activity.

| Scaffold/Analog Class | Modification | Biological Target/Activity | Key Finding | Reference |

| 2,5-Diaryl Imidazole | Meta-CF3 on phenyl ring | Antifungal | Loss of antifungal activity observed. | [12] |

| 2,5-Diaryl Imidazole | Bulky group at N-1 | Antifungal | Unfavorable for antifungal activity. | [12] |

| [4-(CF3)-1H-imidazol-1-yl] Amide | Varied N-phenylpropanamide | p38 MAP Kinase Inhibition | Potency is highly dependent on the distal amide substituent. | [18] |

| 4,5-Biaryl Imidazole | Aryl groups at C-4 and C-5 | TRPV1 Antagonism | Bulky aryl groups are essential for potent activity. | [15] |

| 2-Phenyl Imidazole | Aliphatic group at N-1 | Anticancer (Tubulin) | Led to a loss of activity compared to aryl groups. | [14] |

| 1-Phenyl Imidazole | Ortho-CF3 on phenyl ring | nNOS Inhibition | Potent and selective inhibition observed. | [11] |

General Drug Discovery Workflow

The development of novel trifluoromethylphenyl imidazole analogs follows a structured, iterative process.

Caption: Iterative workflow for the discovery of trifluoromethylphenyl imidazole drugs.

Conclusion and Future Perspectives

The trifluoromethylphenyl imidazole scaffold is a remarkably versatile and potent platform for drug discovery. The structure-activity relationships are complex, with biological activity being highly sensitive to the substitution patterns on both the phenyl and imidazole rings.

Key takeaways include:

-

The trifluoromethyl group is a powerful tool for enhancing metabolic stability and lipophilicity, but its position (ortho, meta, or para) must be optimized for specific targets.[7][8][11][12]

-

The N-1 position of the imidazole is a critical determinant of molecular orientation and is often intolerant of simple aliphatic substituents.[14]

-

Substitutions at the C-2, C-4, and C-5 positions provide essential vectors for achieving high potency and selectivity by engaging with additional pockets in the target protein.[15][16]

Future research should focus on leveraging computational chemistry and molecular modeling to better predict optimal substitution patterns for new biological targets. Exploring novel, non-amide linkers and expanding the diversity of substituents at the C-2, C-4, and C-5 positions could unlock new therapeutic potential. As our understanding of the nuanced interplay between these structural elements grows, trifluoromethylphenyl imidazole analogs will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. eurjchem.com [eurjchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. ijirt.org [ijirt.org]

Exploring the Chemical Space of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole: A Technical Guide for Drug Discovery

Introduction: The Promise of a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a frequent feature in approved drugs and clinical candidates. When coupled with a 4-(trifluoromethyl)phenyl moiety, the resulting molecule, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, presents a compelling starting point for drug discovery campaigns. The trifluoromethyl group is a powerful modulator of physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through favorable interactions with protein targets.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to systematically explore the chemical space of this promising scaffold, from initial synthesis to biological evaluation and in silico modeling.

I. Foundational Chemistry: Synthesis and Physicochemical Landscape

A thorough understanding of the synthesis and inherent properties of the core scaffold is paramount before embarking on a journey to explore its chemical space.

A. Synthetic Accessibility: Building the Core

While numerous methods exist for the synthesis of substituted imidazoles, a common and adaptable approach for 2-aryl-1H-imidazoles involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of this compound, a plausible and efficient route is the Radziszewski reaction or a variation thereof.

Proposed Synthetic Protocol: Radziszewski-Type Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine glyoxal (1 equivalent), 4-(trifluoromethyl)benzaldehyde (1 equivalent), and a molar excess of ammonium acetate in glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Ammonium Acetate: Serves as both the ammonia source and a mild acidic catalyst.

-

Glacial Acetic Acid: Acts as a polar protic solvent that facilitates the condensation steps and is easily removed during workup.

-

Reflux Conditions: Provide the necessary activation energy for the multi-step condensation and cyclization to occur at a reasonable rate.

B. Physicochemical Properties of the Core Scaffold

| Property | Predicted/Inferred Value | Significance in Drug Discovery |

| Molecular Weight | ~212 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | ~2.5 - 3.0 | Moderate lipophilicity, balancing solubility and permeability. |

| Hydrogen Bond Donors | 1 (imidazole N-H) | Potential for key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (imidazole N and CF3) | Can participate in various binding motifs. |

| pKa | ~5-6 (imidazole) | Influences ionization state at physiological pH, affecting solubility and target engagement. |

II. Navigating the Chemical Space: A Multipronged Approach

Exploring the chemical space around the core scaffold involves a systematic and iterative process of designing, synthesizing, and testing new analogs. This can be approached through both experimental and computational strategies.

A. Experimental Exploration: From Library Synthesis to Biological Screening

A key strategy for exploring structure-activity relationships (SAR) is the creation of a focused library of analogs. Parallel synthesis techniques are well-suited for this purpose, allowing for the rapid generation of a diverse set of compounds.[4][5][6]

Workflow for Experimental Chemical Space Exploration

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Trifluoromethylphenyl)imidazole | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Parallel Synthesis of an Oligomeric Imidazole-4,5-Dicarboxamide Librar" by Zhigang Xu, John C. DiCesare et al. [digitalcommons.georgiasouthern.edu]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

"experimental protocol for the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An Application Note for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and bioavailability, making its incorporation into heterocyclic scaffolds a significant strategy in drug development.[1][2][3] The described method is based on the robust and efficient Debus-Radziszewski imidazole synthesis, a multi-component reaction valued for its high atom economy.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, purification techniques, and characterization data.

Introduction and Scientific Background

Imidazole and its derivatives represent a class of heterocyclic compounds of paramount importance, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][4] The strategic introduction of a trifluoromethyl (CF₃) group onto a phenyl-imidazole scaffold can significantly alter the molecule's physicochemical properties. The high electronegativity of the CF₃ group enhances the metabolic stability and membrane permeability of drug candidates and can modify the electronic properties of materials.[2][3]

The synthesis of this compound is efficiently achieved through the Debus-Radziszewski reaction, first reported in the 19th century.[4][5][6] This one-pot, three-component condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, making it an attractive and sustainable method for constructing the imidazole ring.[4][7] In this protocol, we utilize glyoxal as the dicarbonyl component, 4-(trifluoromethyl)benzaldehyde as the aldehyde, and ammonium acetate as a convenient in situ source of ammonia.

Reaction Mechanism: The Radziszewski Synthesis

The reaction proceeds in two conceptual stages. First, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. In the second stage, this diimine undergoes condensation with the aldehyde (4-(trifluoromethyl)benzaldehyde) to form the final 2,4,5-substituted imidazole ring, which in this specific case is unsubstituted at the 4 and 5 positions.[5][6][8]

Comprehensive Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11][12][13]

-

4-(Trifluoromethyl)benzaldehyde: Harmful if swallowed and causes skin and eye irritation.[12][14] Avoid inhalation of vapors and direct contact with skin and eyes.[9][11] It is a combustible liquid.[14][15] Store away from ignition sources.[12]

-

Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract upon prolonged exposure.[10][16] Handle in accordance with good industrial hygiene and safety procedures.[10]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with extreme caution.

-

Work-up: The neutralization step with ammonium hydroxide should be performed slowly and carefully, as it can be exothermic.

Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any work.[9][10][12][13][16][17]

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Equiv. |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | 174.12 | 1.74 g | 1.0 |

| Glyoxal (40% in H₂O) | 107-22-2 | 58.04 | 1.45 g | 1.0 |

| Ammonium Acetate | 631-61-8 | 77.08 | 7.71 g | 10.0 |